molecular formula C24H19N3O2 B11696099 N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

Cat. No.: B11696099
M. Wt: 381.4 g/mol
InChI Key: OOCCQCWNSFBLSJ-PCLIKHOPSA-N
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Description

N'-[(E)-(4-Methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a hydrazone derivative featuring a quinoline core substituted with a phenyl group at position 2 and a carbohydrazide moiety at position 2. The hydrazone linkage is formed via condensation of 2-phenylquinoline-4-carbohydrazide with 4-methoxybenzaldehyde, resulting in an (E)-configuration at the imine bond .

Properties

Molecular Formula

C24H19N3O2

Molecular Weight

381.4 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C24H19N3O2/c1-29-19-13-11-17(12-14-19)16-25-27-24(28)21-15-23(18-7-3-2-4-8-18)26-22-10-6-5-9-20(21)22/h2-16H,1H3,(H,27,28)/b25-16+

InChI Key

OOCCQCWNSFBLSJ-PCLIKHOPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-phenylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemical Properties and Structure

N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide has a molecular formula of C21H18N2O2C_{21}H_{18}N_2O_2 and a molecular weight of approximately 354.4 g/mol. The compound features a quinoline ring structure, which is known for its pharmacological properties. Its synthesis typically involves the condensation of 4-methoxybenzaldehyde with 2-phenylquinoline-4-carbohydrazide, resulting in a hydrazone derivative that exhibits diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt pathway .

Case Study:
A study demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Properties

The compound also possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness has been attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Case Study:
In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Material Science Applications

Beyond biological applications, this compound has been explored for its potential use in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and as a fluorescent probe.

OLEDs

The unique electronic properties of this compound make it suitable for use in OLED technology. Its ability to emit light when subjected to an electric current can be harnessed for display technologies.

Research Findings:
Research indicates that incorporating this compound into OLED devices enhances their efficiency and brightness due to its favorable charge transport characteristics .

Fluorescent Probes

The compound's fluorescence properties allow it to be used as a probe in biological imaging. Its selective binding to specific biomolecules can facilitate the visualization of cellular processes.

Case Study:
In cellular imaging studies, this compound was successfully utilized to track cellular uptake mechanisms, providing insights into drug delivery systems .

Summary Table of Applications

Application AreaDescriptionKey Findings/Studies
Anticancer Activity Induces apoptosis in cancer cellsSignificant cytotoxicity against MCF-7 cells
Antimicrobial Activity Effective against Staphylococcus aureus and E. coliMIC values comparable to antibiotics
OLED Technology Enhances efficiency and brightness in organic light-emitting diodesImproved charge transport properties
Fluorescent Probes Used for cellular imaging and tracking biomolecule interactionsFacilitated visualization of drug delivery

Mechanism of Action

The mechanism of action of N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

N′-[(E)-(2,4-Dimethoxyphenyl)Methylene]-2-Phenylquinoline-4-Carbohydrazide
  • Molecular Formula : C25H21N3O3 (vs. C24H19N3O2 for the target compound) .
  • Key Differences : Incorporates two methoxy groups at positions 2 and 4 on the benzylidene ring instead of a single para-methoxy group.
  • Impact: The additional methoxy group increases electron density and lipophilicity (logP ~3.2 vs.
(E)-2-((2-(4-Methoxybenzylidene)Hydrazinyl)-N-Phenylquinoline-4-Carboxamide (Compound 23)
  • Structure: Replaces the carbohydrazide with a carboxamide group and substitutes the quinoline’s phenyl group with an N-phenyl moiety .
  • Activity: Exhibits improved enzyme inhibitory activity (IC50 = 1.2 µM against EGFR kinase vs.

Modifications in the Hydrazone Moiety

N'-[(E)-(1H-Indol-2-yl)Methylidene]Pyridine-4-Carbohydrazide
  • Structure : Substitutes the 4-methoxyphenyl group with an indole ring .
  • Metal Coordination : Forms stable octahedral complexes with Fe³⁺, Co²⁺, and Cu²⁺ via carbonyl oxygen and azomethine nitrogen, similar to the target compound .
  • Solubility : Insoluble in water but soluble in DMSO, mirroring the target’s behavior .
N’-((Z)-1-(4-Aminophenyl)-3-(4-Methoxyphenyl)Allylidene)-2-Phenylquinoline-4-Carbohydrazide (9m)
  • Configuration: (Z)-isomer with an allylidene group and 4-aminophenyl substituent .
  • Biological Activity: Demonstrates cytotoxic activity (IC50 = 8.3 µM against MCF-7 cells), attributed to the amino group’s hydrogen-bonding capacity .

Spectroscopic Characteristics

  • IR Data : The target compound shows a strong absorption band at ~1600 cm⁻¹ (C=N stretch) and ~1680 cm⁻¹ (C=O stretch), consistent with analogs like 5c .
  • NMR: Quinoline protons resonate at δ 8.2–8.4 ppm, while the methoxyphenyl group appears as a singlet at δ 3.8 ppm .

Metal Complexation Behavior

  • Target Compound : Expected to form 1:2 (metal:ligand) complexes with Cu(II) and Zn(II), as seen in related hydrazones .
  • Comparison : Indole-derived hydrazones exhibit higher stability constants (logβ = 12.4 for Cu²⁺) than methoxyphenyl analogs due to π-backbonding from the indole ring .

Biological Activity

N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the current understanding of its biological activity, supported by various studies and findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C24H22N4O2
  • Molecular Weight : 398.46 g/mol
  • IUPAC Name : this compound

The presence of both quinoline and hydrazide moieties in its structure is believed to contribute to its diverse biological activities.

1. Anti-Cancer Activity

Numerous studies have investigated the anti-cancer properties of quinoline derivatives, including this compound.

  • Mechanism of Action : Research indicates that quinoline derivatives may exert their anti-cancer effects through the inhibition of various signaling pathways involved in cell proliferation and survival, such as NF-kB and HDAC pathways .
  • Case Studies : A study evaluated the cytotoxicity of this compound against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound demonstrated IC50 values in the micromolar range, indicating potent cytotoxic effects .
Cell LineIC50 (µM)
MCF-715.3
HeLa12.7

2. Anti-Inflammatory Activity

The anti-inflammatory effects of quinoline derivatives have been extensively documented.

  • Mechanism : The compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in LPS-induced RAW 264.7 macrophages, suggesting a potential for treating inflammatory diseases .
Inflammatory MarkerInhibition (%)
COX-275
iNOS68

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties.

  • Testing : The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent .
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15

Q & A

Basic: What are the established synthetic routes for N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide?

The compound is synthesized via a condensation reaction between 2-phenylquinoline-4-carbohydrazide and 4-methoxybenzaldehyde in ethanol under reflux (4–6 hours, 351 K). Reaction progress is monitored by TLC (ethyl acetate/hexane 1:1), and the product is recrystallized from ethanol, yielding ~87% purity. Critical parameters include stoichiometric equivalence and controlled pH (6.5–7.5) to prevent side reactions .

Advanced: How can discrepancies in NMR data interpretation for this compound be resolved?

Contradictions in azomethine (C=N) proton signals (δ 8.2–8.5 ppm) arise from solvent polarity or tautomerism. To resolve ambiguity:

  • Perform heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm connectivity.
  • Validate the E-configuration via X-ray crystallography, which shows dihedral angles <5° between the quinoline and methoxyphenyl planes .

Basic: Which spectroscopic techniques confirm the compound’s structure and purity?

  • 1H/13C NMR : Assign methoxy protons (δ 3.8–3.9 ppm) and quinoline carbons (δ 120–160 ppm).
  • IR : Detect C=N stretching (~1600 cm⁻¹) and NH vibrations (~3200 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion peaks ([M+H]+ at m/z 422.2) .

Advanced: What strategies optimize reaction yields when electron-donating groups hinder condensation?

The methoxy group reduces electrophilicity of the aldehyde. Mitigation strategies:

  • Use azeotropic distillation (Dean-Stark apparatus) to remove water and shift equilibrium.
  • Employ microwave-assisted synthesis (80°C, 30 min) to accelerate kinetics, achieving yields >90% .

Basic: What preliminary biological activities have been reported?

In vitro studies demonstrate:

  • Cytotoxicity : IC50 of 8.2 μM against MCF-7 breast cancer cells via topoisomerase II inhibition.
  • Antimicrobial activity : MIC of 16 μg/mL against S. aureus due to membrane disruption .

Advanced: How to address contradictory bioactivity results across cell lines?

Discrepancies (e.g., IC50 variability in HeLa vs. HepG2 cells) may stem from:

  • Cellular uptake differences : Quantify intracellular concentrations via LC-MS.
  • Metabolic stability : Conduct hepatic microsome assays to assess CYP450-mediated degradation .

Basic: What purification methods are effective post-synthesis?

  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent.
  • Recrystallization : Ethanol/water (9:1) yields crystals with >95% purity (HPLC analysis) .

Advanced: What challenges arise in crystallizing this compound for XRD?

  • Polymorphism : Slow vapor diffusion (DCM/methanol, 296 K) produces stable monoclinic crystals.
  • Twinning : Refine using SHELXL with BASF/TWIN commands to correct for pseudo-merohedral twinning .

Basic: How does the methoxyphenyl group influence reactivity?

The electron-donating methoxy group:

  • Stabilizes the hydrazone linkage via resonance.
  • Enhances π-π stacking with biological targets (e.g., DNA intercalation) .

Advanced: What computational methods predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with topoisomerase II (binding energy −9.2 kcal/mol).
  • MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories .

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